Cas no 2097921-10-1 (N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide)

N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide
- N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide
- 2097921-10-1
- AKOS032458864
- F6510-1480
- N-[2-(3-cyclopropyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide
-
- Inchi: 1S/C19H21N3O4S/c23-19(14-26-16-6-2-1-3-7-16)20-12-13-21-17-8-4-5-9-18(17)22(15-10-11-15)27(21,24)25/h1-9,15H,10-14H2,(H,20,23)
- InChI Key: STIJPYQXDARSPA-UHFFFAOYSA-N
- SMILES: S1(N(CCNC(COC2C=CC=CC=2)=O)C2C=CC=CC=2N1C1CC1)(=O)=O
Computed Properties
- Exact Mass: 387.12527733g/mol
- Monoisotopic Mass: 387.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 625
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.3Ų
- XLogP3: 2.2
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6510-1480-5μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-75mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-3mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-4mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-10μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-2μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-20μmol |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-50mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-15mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6510-1480-2mg |
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide |
2097921-10-1 | 2mg |
$59.0 | 2023-09-08 |
N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide Related Literature
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide
Recent Advances in the Study of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide (CAS: 2097921-10-1)
In recent years, the compound N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide (CAS: 2097921-10-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiadiazole core and phenoxyacetamide moiety, has shown promising potential in various therapeutic applications. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Researchers have reported the use of novel catalytic systems and green chemistry approaches to enhance the efficiency of the synthesis. These advancements not only facilitate the production of the compound on a larger scale but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
Mechanistic studies have revealed that this compound exhibits potent activity as a modulator of specific biological pathways. In particular, it has been shown to interact with key enzymes and receptors involved in inflammatory and neurodegenerative processes. Recent in vitro and in vivo studies have demonstrated its efficacy in reducing oxidative stress and inflammation, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and rheumatoid arthritis. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.
Pharmacokinetic and toxicological evaluations of N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide have provided valuable insights into its safety profile. Preliminary data indicate favorable absorption and distribution characteristics, with minimal off-target effects. However, further studies are required to fully assess its long-term safety and potential drug-drug interactions. These findings are critical for advancing the compound through the drug development pipeline.
In conclusion, N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide represents a promising therapeutic agent with diverse applications. Ongoing research aims to elucidate its full mechanistic profile and optimize its formulation for clinical use. The compound's unique chemical structure and biological activity position it as a valuable candidate for future drug development efforts in the chemical biology and pharmaceutical sectors.
2097921-10-1 (N-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl-2-phenoxyacetamide) Related Products
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)



